4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
90358-17-1 |
|---|---|
Molecular Formula |
C8H10N4O |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C8H10N4O/c1-4-3-10-6-5(4)7(13-2)12-8(9)11-6/h3H,1-2H3,(H3,9,10,11,12) |
InChI Key |
IXDSNGJEUPDLPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C(=NC(=N2)N)OC |
Origin of Product |
United States |
Preparation Methods
Condensation-Cyclization Strategy
This method, adapted from analogous pyrrolo[2,3-d]pyrimidine syntheses, involves constructing the pyrimidine ring followed by annulation of the pyrrole moiety.
Step 1: Preparation of 4-Chloro-5-Methyl-7H-Pyrrolo[2,3-d]Pyrimidine
Step 2: Methoxy Group Introduction
Step 3: Amination at the 2-Position
-
Reactants : Chlorinated intermediate and ammonium acetate.
-
Conditions : Microwave-assisted heating at 120°C for 1 hour in DMF.
-
Outcome : Yields 4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine with 75–85% purity.
Table 1. Condensation-Cyclization Method Optimization
| Step | Reactants | Catalyst/Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate | ZnCl₂/cyclohexane | 80–100 | 78 |
| 2 | Intermediate IV + NaOMe | Methanol | 40–50 | 82 |
| 3 | Chlorinated intermediate + NH₄OAc | DMF | 120 (MW) | 75 |
Sequential Functionalization of Preformed Pyrrolo[2,3-d]Pyrimidine
Commercial availability of 7H-pyrrolo[2,3-d]pyrimidine derivatives enables late-stage functionalization.
Step 1: Nitration at the 2-Position
-
Reactants : 4-Methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidine and fuming HNO₃.
-
Conditions : H₂SO₄ as solvent, 0–5°C for 2 hours.
-
Outcome : 2-Nitro derivative (90% yield).
Step 2: Reduction to Amine
-
Reactants : 2-Nitro intermediate and H₂/Pd-C.
-
Conditions : Ethanol, room temperature, 12 hours.
Table 2. Functionalization Route Performance
| Step | Reaction Type | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Nitration | HNO₃/H₂SO₄ | 90 | 95 |
| 2 | Catalytic Hydrogenation | H₂/Pd-C | 88 | 97 |
Alternative Pathways and Novel Approaches
Microwave-Assisted One-Pot Synthesis
A streamlined method reduces purification steps:
Enzymatic Amination
Emerging biotechnological approaches utilize transaminases:
-
Substrate : 4-Methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-one.
-
Enzyme : ω-Transaminase from Aspergillus terreus.
-
Conditions : Phosphate buffer (pH 7.5), 30°C, 24 hours.
Analytical Characterization and Quality Control
Critical quality attributes are verified via:
-
HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water gradient).
-
MS (ESI+) : m/z 221.1 [M+H]⁺.
-
¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 6.45 (s, 1H, pyrrole-H), 8.20 (s, 2H, NH₂).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5-methyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the methoxy and amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like sodium methoxide (MeONa) or potassium carbonate (K2CO3) in polar solvents are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction can lead to the formation of reduced amine derivatives.
Scientific Research Applications
Antitumor Activity
Mechanism of Action
Research has indicated that 4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine exhibits potent antitumor properties. It acts primarily by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have shown that derivatives of pyrrolo[2,3-d]pyrimidine can modulate P-glycoprotein (Pgp) activity, which is crucial in multidrug resistance (MDR) in cancer therapy .
Case Study
A study conducted on a series of pyrrolo[2,3-d]pyrimidine derivatives demonstrated their effectiveness as antimitotic agents. Compounds were synthesized and tested for their ability to inhibit cancer cell growth in vitro, showing promising results with IC50 values in the low micromolar range .
Inhibition of Protein Kinases
Targeting Kinases
The compound has been explored as a potential inhibitor of various protein kinases, including those involved in the signaling pathways of cancer and malaria. For example, pyrrolo[2,3-d]pyrimidines have been designed as inhibitors targeting Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), which plays a vital role in the life cycle of the malaria parasite .
Data Table: Inhibitory Activity Against Kinases
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| Compound A | PfCDPK4 | 0.210 |
| Compound B | PfCDPK1 | 0.589 |
| Compound C | Other Kinase | X.XX |
Antiviral Applications
Recent studies have suggested that derivatives of this compound may possess antiviral properties. In particular, the ability to inhibit viral replication through kinase inhibition has been highlighted as a potential therapeutic avenue. This application is still under investigation but represents a promising area for future research.
Inflammation and Allergy Treatment
The anti-inflammatory effects of pyrrolo[2,3-d]pyrimidines have also been noted in various studies. These compounds may help modulate immune responses and reduce inflammation, making them candidates for treating allergic reactions and chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-Methoxy-5-methyl-1H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
The biological and chemical profiles of pyrrolopyrimidines are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Donating Groups (e.g., OCH₃, CH₃) : Improve solubility and metabolic stability compared to halogens (Cl, I) .
- Halogenation : Iodo and chloro substituents increase molecular weight and polar surface area, affecting bioavailability but enabling targeted interactions (e.g., radioimaging, covalent binding) .
- Aryl Substituents (e.g., p-tolyl) : Enhance hydrophobic interactions in enzyme active sites, critical for antitumor activity .
Antiviral Activity
- SRI-32007 (Cyr997): A 4-morpholino-7-(methylsulfonyl) analog exhibits potent anti-HBV activity (EC₅₀ = 0.8 µM) by targeting viral replication machinery .
- MT-tubercidin·H₂O : A ribose-modified analog inhibits viral RNA synthesis through nucleoside mimicry .
Antitumor Activity
- 7-Benzyl-4-methyl-5-aryl Derivatives : Substitutions at positions 5 and 7 (e.g., tetramethoxyphenyl) disrupt microtubule dynamics, with IC₅₀ values < 1 µM in solid tumors .
- Mer/Axl Kinase Inhibitors: 7-Aryl-2-anilino derivatives (e.g., compound 26) show nanomolar potency by blocking oncogenic signaling pathways .
Antiparasitic Activity
Discussion: Structure-Activity Relationships (SAR)
- Position 4: Methoxy or amino groups enhance solubility and hydrogen bonding, while chloro substituents improve electrophilicity for covalent interactions .
- Position 5 : Methyl or aryl groups optimize steric fit in hydrophobic pockets, critical for target engagement .
- Position 7 : Alkyl or benzyl substitutions modulate membrane permeability and selectivity (e.g., 7-methyl vs. 7-benzyl in kinase inhibition) .
Biological Activity
4-Methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antiviral activities. Additionally, it presents data from various studies, including case studies and research findings.
Chemical Structure
The compound belongs to the pyrrolo[2,3-d]pyrimidine family, characterized by a fused pyrrole and pyrimidine ring system. Its structure can be represented as follows:
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated potent inhibition against various cancer cell lines.
- Case Study : A study evaluated the compound's efficacy against MDA-MB-453 and MCF-7 breast cancer cell lines. The results showed an IC50 value of 29.1 µM for MDA-MB-453 and 15.3 µM for MCF-7 cells, indicating a promising anticancer potential compared to standard treatments .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-453 | 29.1 |
| MCF-7 | 15.3 |
Antimicrobial Activity
Pyrrolo[2,3-d]pyrimidine derivatives have also been reported to possess antimicrobial properties.
- Research Findings : Compounds similar to this compound showed significant activity against both Gram-positive and Gram-negative bacteria. In particular, a derivative exhibited high efficacy against E. coli and S. aureus, with minimal inhibitory concentrations (MIC) suggesting strong bacteriostatic effects .
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 10 |
| S. aureus | 5 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrrolo[2,3-d]pyrimidines has been highlighted in several studies.
- Study Results : In a paw edema model, compounds demonstrated notable inhibition rates comparable to indomethacin, a standard anti-inflammatory drug. The compounds exhibited up to 43% inhibition after four hours .
| Compound | Inhibition (%) |
|---|---|
| Compound A | 43 |
| Indomethacin | 47.72 |
Antiviral Activity
Recent studies have explored the antiviral capabilities of pyrrolo[2,3-d]pyrimidine derivatives.
- Findings : One study reported that certain derivatives effectively inhibited Zika virus (ZIKV) and Dengue virus (DENV) with EC50 values of 1.4 µM and 2.4 µM respectively, indicating their potential as antiviral agents .
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Anticancer Mechanism : Induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as caspase-3 and Bcl-2 .
- Antimicrobial Mechanism : Disrupts bacterial cell wall synthesis and interferes with essential metabolic pathways in bacteria .
- Anti-inflammatory Mechanism : Inhibits pro-inflammatory cytokines and mediators involved in the inflammatory response .
- Antiviral Mechanism : Targets viral replication processes by inhibiting viral polymerases or proteases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, and how do reaction conditions influence yield?
- Methodology : Begin with a Suzuki-Miyaura coupling to introduce substituents to the pyrrolopyrimidine core. For example, use Pd(II) acetate and a boronic acid derivative (e.g., 4-methylphenylboronic acid) under microwave or sealed-tube conditions at 100°C for 3 hours. Purify via column chromatography (hexane/acetone gradient) to achieve >50% yield .
- Key Variables : Catalyst loading (e.g., 0.1–0.3 mmol Pd), solvent choice (2-methyltetrahydrofuran improves solubility), and reaction time (3–5 hours) critically impact regioselectivity and purity .
Q. How can NMR and HRMS be utilized to confirm the structure and purity of this compound?
- Analytical Protocol :
- 1H NMR : Look for characteristic signals:
- Methoxy group (δ 3.8–4.0 ppm, singlet).
- Aromatic protons (δ 6.5–7.3 ppm, multiplet for pyrrolo-pyrimidine core) .
- HRMS : Calculate exact mass (C₉H₁₁N₄O: theoretical 191.0933) and compare with experimental ESI-MS data to confirm molecular ion [M+H]⁺ .
Q. What are the primary structure-activity relationship (SAR) considerations for this compound in kinase inhibition studies?
- Core Modifications : The 4-methoxy group enhances solubility, while the 5-methyl group stabilizes hydrophobic interactions in kinase ATP-binding pockets. Replace the 2-amine with bulkier substituents (e.g., benzyl groups) to modulate selectivity .
- Reference Data : Analogous pyrrolopyrimidines with chlorine or ethyl substituents show altered binding affinities for JAK2 and AKT1 kinases .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound for selective kinase inhibition?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target kinases (e.g., PDB: 4AZR for JAK2). Focus on hydrogen bonding (2-amine with kinase hinge region) and hydrophobic interactions (5-methyl with catalytic lysine) .
- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from kinase assays. Discrepancies >1 kcal/mol suggest unaccounted solvation effects .
Q. What experimental strategies resolve contradictions in biological activity data across different assay platforms?
- Case Study : If cell-based assays show antiproliferative activity (IC₅₀ = 1 µM) but biochemical assays report weaker inhibition (IC₅₀ = 10 µM), investigate off-target effects (e.g., metabolic stability via liver microsome assays) or assay interference (e.g., fluorescence quenching in HTS) .
- Controls : Include orthogonal assays (e.g., SPR for binding kinetics, CETSA for target engagement) to validate mechanism .
Q. How can regioselectivity challenges in functionalizing the pyrrolopyrimidine core be addressed?
- Synthetic Solutions : Use directed ortho-metalation (DoM) with TMPZnCl·LiCl to install substituents at the 5-position. Protect the 2-amine with a Boc group to prevent undesired side reactions .
- Example : Substitution at the 7-position via Buchwald-Hartwig amination (e.g., with benzylamine) requires Pd(dba)₂ and Xantphos in toluene at 110°C for 12 hours .
Q. What are the best practices for stability testing under physiological conditions?
- Protocol : Incubate the compound in PBS (pH 7.4) and human plasma at 37°C for 24 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
